molecular formula C13H13N5O B1619346 N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine CAS No. 75737-39-2

N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine

Cat. No.: B1619346
CAS No.: 75737-39-2
M. Wt: 255.28 g/mol
InChI Key: JLFVTVWYTKYYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine belongs to the class of purine derivatives, characterized by a bicyclic aromatic system comprising fused pyrimidine and imidazole rings. Its IUPAC name is derived by prioritizing the parent purine structure and specifying substituents according to positional numbering. The purine core is designated as 7H-purine , indicating a hydrogen atom at the N7 position. The substituents are assigned as follows:

  • A 6-amine group (-NH$$_2$$) at position 6 of the purine ring.
  • A (3-methoxyphenyl)methyl group (-CH$$2$$-C$$6$$H$$4$$-OCH$$3$$) attached to the N9 nitrogen of the purine system.

Thus, the systematic IUPAC name is 9-[(3-methoxyphenyl)methyl]-7H-purin-6-amine . This nomenclature aligns with conventions for purine derivatives, where substituents on nitrogen atoms are prefixed with their positional identifiers. Tautomeric forms (e.g., 7H vs. 9H) are distinguished by the location of the hydrogen atom on the imidazole ring, which influences the numbering of substituents.

Structural Characteristics and Isomeric Considerations

Molecular Formula and Weight

The compound has the molecular formula C$${12}$$H$${11}$$N$$_5$$O , with a molecular weight of 241.25 g/mol . The structure consists of:

  • A purine core with a hydrogen atom at N7 (7H tautomer).
  • A primary amine at position 6.
  • A benzyl group substituted at N9, featuring a methoxy (-OCH$$_3$$) group at the meta position of the phenyl ring.

Isomerism

  • Tautomerism : Purines exhibit tautomerism due to the mobility of hydrogen atoms across nitrogen positions. The 7H tautomer (as in this compound) is stabilized in polar aprotic solvents, whereas the 9H tautomer may dominate in protic solvents.
  • Regioisomerism : Substitution at N9 is favored over N7 in synthetic alkylation reactions under basic conditions, as demonstrated in analogous benzylpurine derivatives. For example, N9-substituted isomers exhibit distinct NMR chemical shifts compared to N3- or N7-substituted variants.
  • Stereoisomerism : The compound lacks chiral centers, so stereoisomerism is not observed.

Crystallographic and Conformational Data

X-ray crystallography of related N9-benzylpurines reveals a planar purine ring system with the benzyl group oriented perpendicular to the purine plane, minimizing steric hindrance. The methoxy group adopts a conformation where the oxygen atom lies coplanar with the phenyl ring to maximize resonance stabilization.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$):
  • δ 8.15 (s, 1H) : H8 proton of the purine ring.
  • δ 7.45–7.20 (m, 4H) : Aromatic protons of the 3-methoxyphenyl group.
  • δ 6.85 (s, 1H) : Methoxy-proximal aromatic proton.
  • δ 5.40 (s, 2H) : Methylene (-CH$$_2$$-) bridge between purine and phenyl groups.
  • δ 3.75 (s, 3H) : Methoxy (-OCH$$_3$$) protons.
  • δ 5.90 (br s, 2H) : Exchangeable protons of the 6-amine group.
$$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$):
  • δ 160.2 : C6 (amine-attached carbon).
  • δ 152.3, 149.8, 142.1 : Purine ring carbons (C2, C4, C5).
  • δ 135.6–114.2 : Aromatic carbons of the 3-methoxyphenyl group.
  • δ 55.1 : Methoxy carbon (-OCH$$_3$$).
  • δ 45.8 : Methylene carbon (-CH$$_2$$-).

Infrared (IR) Spectroscopy:

  • 3300–3200 cm$$^{-1}$$ : N-H stretching (amine group).
  • 1600–1450 cm$$^{-1}$$ : C=C aromatic stretching (purine and phenyl rings).
  • 1250 cm$$^{-1}$$ : C-O stretching (methoxy group).
  • 750 cm$$^{-1}$$ : Out-of-plane bending of aromatic C-H.

Mass Spectrometry:

  • m/z 241.1 : Molecular ion peak [M+H]$$^+$$.
  • m/z 150.0 : Fragment corresponding to the purine-6-amine moiety.
  • m/z 121.0 : 3-Methoxybenzyl ion [C$$7$$H$$7$$OCH$$_3$$]$$^+$$.

Table 1: Key Spectroscopic Assignments

Technique Signal (δ or m/z) Assignment
$$^1$$H NMR 8.15 (s) H8 of purine ring
$$^{13}$$C NMR 160.2 C6 (amine-attached)
IR 1250 cm$$^{-1}$$ C-O stretch (methoxy)
MS 241.1 Molecular ion [M+H]$$^+$$

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-19-10-4-2-3-9(5-10)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFVTVWYTKYYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357342
Record name N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75737-39-2
Record name NSC145023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

  • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) facilitates deprotonation of the 6-amino group, enhancing its nucleophilicity.
  • Solvent and Temperature : Reactions proceed in polar aprotic solvents (e.g., DMF, tetrahydrofuran) at 60–80°C for 12–24 hours.
  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Representative Protocol

Reagent Quantity Conditions Yield*
7H-Purin-6-amine 1.0 equiv DMF, 70°C, 18 h 45–55%
3-Methoxybenzyl bromide 1.2 equiv K₂CO₃ (2.5 equiv)

*Yields extrapolated from analogous purine alkylations.

Nucleophilic Substitution of 6-Chloro-7H-Purine

This two-step method replaces a chloro substituent at the 6-position with the 3-methoxybenzylamine group.

Synthetic Steps

  • Chlorination : 7H-Purin-6-amine is treated with phosphorus oxychloride (POCl₃) under reflux to yield 6-chloro-7H-purine.
  • Amination : 6-Chloro-7H-purine reacts with 3-methoxybenzylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) in toluene at 100°C.

Optimized Parameters

Step Reagents/Conditions Yield*
Chlorination POCl₃, reflux, 6 h 85%
Amination 3-Methoxybenzylamine, Pd(OAc)₂, Xantphos, 100°C 62%

*Data adapted from palladium-catalyzed amination reactions in purine systems.

Reductive Amination Using 3-Methoxybenzaldehyde

Reductive amination offers an alternative pathway, particularly useful for avoiding harsh alkylation conditions.

Procedure Overview

  • Imine Formation : 7H-Purin-6-amine and 3-methoxybenzaldehyde react in methanol at room temperature for 2 hours.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate to the secondary amine.

Key Considerations

  • pH Control : Acetic acid (1% v/v) maintains an acidic environment (pH ~5) to favor selective reduction of the imine over aldehydes.
  • Solvent : Methanol or ethanol ensures solubility of both reactants.

Performance Metrics

Parameter Value
Reaction Time 24 h
Isolated Yield 38–42%

Mitsunobu Reaction for N-Benzylation

The Mitsunobu reaction enables reliable N-benzylation under mild conditions, ideal for acid-sensitive substrates.

Reaction Components

  • Alcohol : 3-Methoxybenzyl alcohol
  • Phosphine : Triphenylphosphine (PPh₃)
  • Azodicarboxylate : Diethyl azodicarboxylate (DEAD)
  • Solvent : Tetrahydrofuran (THF) at 0°C → room temperature.

Mechanistic Insights

  • DEAD activates the benzyl alcohol via formation of a phosphonium intermediate.
  • The 6-amino group attacks the activated alcohol, displacing the phosphine oxide byproduct.

Typical Outcomes

Component Quantity Yield*
7H-Purin-6-amine 1.0 equiv 58%
3-Methoxybenzyl alcohol 1.5 equiv
PPh₃ 1.5 equiv
DEAD 1.5 equiv

*Based on Mitsunobu alkylations of heterocyclic amines.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on scalability, yield, and practicality:

Method Yield Range Scalability Cost Efficiency
Direct Alkylation 45–55% High Moderate
Nucleophilic Substitution 62% Moderate High (Pd cost)
Reductive Amination 38–42% Low Low
Mitsunobu Reaction 58% Moderate Low (reagent cost)

Key Findings :

  • Direct Alkylation balances yield and scalability but requires rigorous exclusion of moisture.
  • Nucleophilic Substitution offers higher yields but depends on expensive palladium catalysts.
  • Mitsunobu Reaction provides reliable results for small-scale synthesis but becomes cost-prohibitive industrially.

Industrial-Scale Production Considerations

For bulk synthesis, the direct alkylation route is favored due to its operational simplicity. Critical adjustments include:

  • Solvent Recycling : DMF recovery systems to reduce waste.
  • Catalyst Optimization : Transitioning from Pd-based systems to nickel catalysts for amination steps.
  • Process Automation : Continuous flow reactors to enhance reaction control and throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine exhibits various biological activities, particularly in the following areas:

  • Enzyme Inhibition : Similar purine derivatives have been studied for their ability to inhibit key enzymes involved in metabolic pathways. This compound may influence enzyme activity through competitive inhibition mechanisms.
  • Neurotransmitter Modulation : The compound has shown potential effects on neurotransmitter systems, particularly those involving serotonin and norepinephrine. This suggests its possible applications in treating mood disorders and other neurological conditions .
  • Antiproliferative Activity : Preliminary studies indicate that this compound may possess antiproliferative properties against certain cancer cell lines, potentially making it a candidate for cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential to inhibit metabolic enzymes; competitive inhibition observed
Neurotransmitter EffectsModulation of serotonin and norepinephrine pathways
AntiproliferativeInhibitory effects on cancer cell lines (e.g., MCF-7, HTC-116)

Case Study: Neurotransmitter Interaction

A study conducted on the interactions of similar purine derivatives with neurotransmitter receptors revealed that compounds like this compound could significantly alter the binding affinity to serotonin receptors. This modulation suggests potential applications in developing antidepressant therapies, as similar compounds have been linked to improved mood regulation through these pathways .

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological Activity
This compoundPurine derivativeNeurotransmitter modulation
9H-Purin-6-aminePurine derivativeEnzyme inhibition
Pyrazolo[1,5-a]pyrimidinesHeterocyclicAntiproliferative

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Kinetin (furylmethyl group) and BAP (phenylmethyl) are synthetic cytokinins with well-documented roles in plant tissue culture . The 3-methoxy group in the target compound could modulate receptor binding or stability compared to BAP’s simpler phenyl group.
  • N6-Isopentenyladenine (alkyl chain) is a natural cytokinin, highlighting how alkyl vs. aromatic substituents diversify biological roles . The target compound’s methoxybenzyl group may balance lipophilicity and solubility, enhancing membrane permeability.

Protease Inhibition Potential: Chlorinated analogs like 2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine () inhibit trypanosomal proteases (e.g., cruzain) via halogen interactions with catalytic residues . The target compound’s methoxy group may engage in hydrogen bonding or π-stacking, altering inhibitory efficacy.

Synthetic Accessibility :

  • Microwave-assisted synthesis () and reductive amination () are viable routes for purine derivatives. The target compound could be synthesized by substituting 2,6-dichloropurine with 3-methoxybenzylamine under optimized conditions .

Physicochemical Properties

  • logP Predictions : The methoxy group (-OCH₃) may lower logP compared to purely hydrophobic substituents (e.g., phenylmethyl), balancing solubility and bioavailability.

Biological Activity

N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and implications for therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C₁₂H₁₃N₄O

Molecular Weight : Approximately 233.26 g/mol

The compound features a purine ring system with a methoxyphenyl substituent at the nitrogen atom of the 6-position, which is significant for its biological interactions.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. Similar compounds have shown effects on:

  • Monoamine Oxidase (MAO) : Inhibitors of MAO can increase the levels of neurotransmitters such as serotonin and norepinephrine, potentially impacting mood disorders.
  • Phospholipase A2 (PLA2) : Inhibition of PLA2 has implications for anti-inflammatory effects and cellular signaling pathways .

Receptor Binding

Preliminary studies suggest that this compound may interact with various receptors associated with neurotransmission, including:

  • Serotonin Receptors : Potential modulation of serotonin pathways could offer antidepressant effects.
  • Dopamine Receptors : Interactions may influence dopaminergic signaling, relevant in conditions like schizophrenia and Parkinson's disease .

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound and related compounds. Here are some notable findings:

Study FocusFindings
Cytotoxicity Related purine derivatives demonstrated significant growth inhibition against cancer cell lines such as MDA-MB-231 and HepG2, suggesting potential oncology applications.
Antidepressant Effects Compounds structurally similar to this compound exhibited antidepressant-like effects in animal models, indicating its potential therapeutic role .
Enzyme Activity In vitro assays demonstrated that the compound inhibits enzymes critical for neurotransmitter regulation, with implications for mood disorders .

Case Studies

  • Synthesis and Evaluation :
    • The synthesis typically involves reacting 7H-purin-6-amine with 3-methoxyaniline under controlled conditions. This method optimizes yield and purity.
    • Biological evaluations have included cytotoxicity assays against various cancer cell lines, revealing promising results for further development in cancer therapy.
  • Pharmacological Profiling :
    • In vivo studies have assessed the pharmacokinetics and bioavailability of similar compounds, providing insights into their therapeutic window and safety profiles. These studies are essential for determining the clinical applicability of this compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Implications
2-chloro-N-(4-methoxyphenyl)-7H-purin-6-amineChlorine at the 2-positionAltered enzyme inhibition profile; potential for different therapeutic effects
N-(3-methoxyphenyl)-7H-purin-6-amineNo chlorine substitutionDifferent reactivity; possibly less potent as an enzyme inhibitor

This comparison highlights how minor structural variations can significantly influence the biological activity and therapeutic potential of purine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine, and how can structural purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution at the purine C6 position. For example, coupling 7H-purin-6-amine with 3-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Post-synthesis, purity is validated via HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR. Key NMR signals include aromatic protons (δ 7.2–7.4 ppm for the methoxyphenyl group) and the purine NH resonance (δ ~11.8 ppm). HRMS (ESI+) should match the theoretical molecular ion [M+H]+ .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design for this compound?

  • Methodology : LogP (iLOGP ~0.44) and solubility (measured in DMSO or aqueous buffers) guide solvent selection for assays. Low BBB permeability (predicted) suggests limited CNS activity, while moderate GI absorption supports oral dosing in vitro. Use computational tools like SwissADME to predict ADME properties and validate experimentally via PAMPA assays for permeability .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Wear PPE (gloves, lab coat) due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation (H335). Emergency procedures include rinsing eyes with water (15+ minutes) and consulting a physician for ingestion. Stability studies (TGA/DSC) ensure safe storage at −20°C under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for purine derivatives like this compound?

  • Methodology : Cross-validate using orthogonal assays. For example, if kinase inhibition data conflicts, repeat assays under standardized ATP concentrations (e.g., 10 µM ATP) and use recombinant enzymes (vs. cell lysates). Analyze competitive binding via ITC or SPR to confirm direct interactions .

Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?

  • Methodology : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of purine-binding proteins (e.g., kinases, adenosine receptors). Validate with MD simulations (NAMD/GROMACS) to assess binding stability. QM/MM calculations can refine electronic interactions at the methoxyphenyl moiety .

Q. How do structural modifications (e.g., chloro-substitution) alter the compound’s mechanism of action?

  • Methodology : Compare with analogs like 2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine (CAS 190654-89-8). Use SAR studies: test substituent effects on enzymatic inhibition (IC₅₀ shifts) and cellular uptake (LC-MS quantification). X-ray crystallography of protein-ligand complexes reveals steric/electronic impacts .

Q. What experimental controls are essential when studying metabolic stability in hepatic microsomes?

  • Methodology : Include positive controls (e.g., verapamil for CYP3A4) and negative controls (NADPH-free incubations). Monitor metabolites via UPLC-QTOF-MS with isotopic labeling. Use human/rodent microsomes to compare interspecies differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.